2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane
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Overview
Description
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is structurally related to omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane involves several steps. One common method includes the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxy-1H-benzimidazole to form the intermediate compound, which is then oxidized to the final product using m-chloroperbenzoic acid (m-CPBA) in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use as a proton pump inhibitor, similar to omeprazole, for treating acid-related disorders.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole–methoxymethane involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related disorders. The compound binds covalently to the cysteine residues on the proton pump, leading to its inactivation .
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;methoxymethane |
InChI |
InChI=1S/C17H19N3O2S.C2H6O/c1-11-9-18-14(12(2)16(11)22-4)10-23(21)17-19-13-7-5-6-8-15(13)20(17)3;1-3-2/h5-9H,10H2,1-4H3;1-2H3 |
InChI Key |
RKXLYCROKPHVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2C.COC |
Origin of Product |
United States |
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